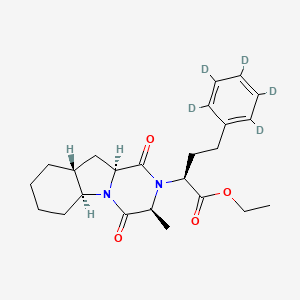
Trandolapril diketopiperazine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trandolapril diketopiperazine-d5 is a deuterated derivative of trandolapril, a prodrug of an angiotensin-converting enzyme inhibitor. This compound is primarily used in research settings, particularly in the study of proteomics and pharmacokinetics. The molecular formula of this compound is C24H27D5N2O4, and it has a molecular weight of 417.55 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trandolapril diketopiperazine-d5 involves the incorporation of deuterium atoms into the diketopiperazine ring of trandolapril. This can be achieved through a series of deuterium exchange reactions under controlled conditions. The process typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets research-grade standards. The production process is optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: Trandolapril diketopiperazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trandolaprilat diketopiperazine-d5.
Reduction: Reduction reactions can convert the diketopiperazine ring to other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions include trandolaprilat diketopiperazine-d5 and other deuterated derivatives .
科学的研究の応用
Trandolapril diketopiperazine-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance studies.
Biology: The compound is used to study the metabolism and pharmacokinetics of trandolapril and its derivatives.
Medicine: Research on this compound helps in understanding the pharmacodynamics of angiotensin-converting enzyme inhibitors.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
作用機序
Trandolapril diketopiperazine-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and has therapeutic effects in conditions such as hypertension and heart failure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
類似化合物との比較
Trandolaprilat diketopiperazine-d5: A metabolite of trandolapril with similar pharmacological properties.
Enalapril diketopiperazine-d5: Another deuterated angiotensin-converting enzyme inhibitor with comparable effects.
Uniqueness: Trandolapril diketopiperazine-d5 is unique due to its deuterated structure, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its specific inhibition of the angiotensin-converting enzyme makes it a valuable tool in cardiovascular research .
特性
分子式 |
C24H32N2O4 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC名 |
ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
InChI |
InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |
InChIキー |
AKUCMKAPHCGRFV-YFCLCGKXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C)[2H])[2H] |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
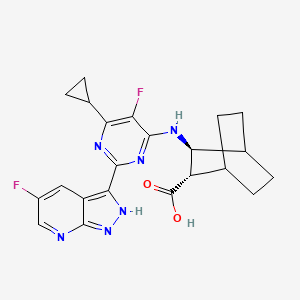
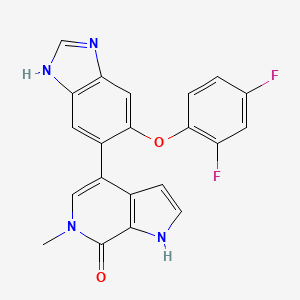
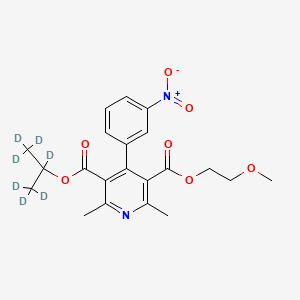
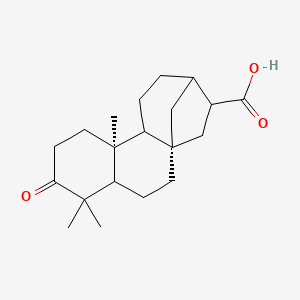

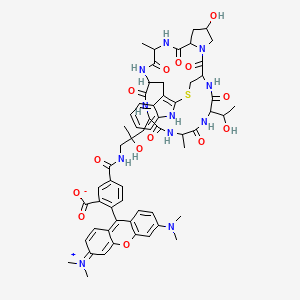

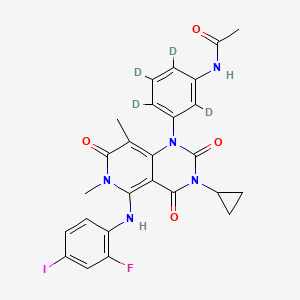
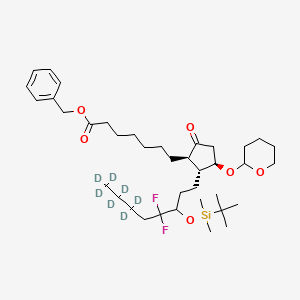
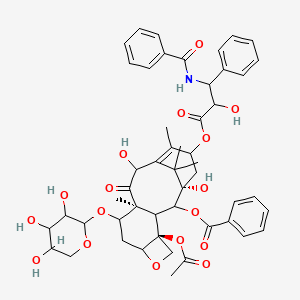
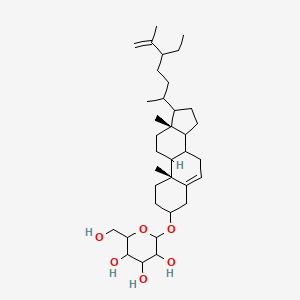

![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
